molecular formula C16H16O3 B12623216 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

Cat. No.: B12623216
M. Wt: 256.30 g/mol
InChI Key: RAZMIVOEIHPYBS-UHFFFAOYSA-N
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Description

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. It may also serve as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing. It may have properties that make it useful in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-5-[(3-methylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-13(8-11)10-19-14-7-6-12(2)15(9-14)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

RAZMIVOEIHPYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C)C(=O)O

Origin of Product

United States

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